Tert-butyl 4-(aminomethyl)-3-(trifluoromethoxy)phenylcarbamate
Description
Tert-butyl 4-(aminomethyl)-3-(trifluoromethoxy)phenylcarbamate (CAS: 1420670-57-0) is a synthetic carbamate derivative with the molecular formula C₁₃H₁₇F₃N₂O₃ and a molecular weight of 306.28 g/mol . Its structure features a phenyl ring substituted with an aminomethyl (-CH₂NH₂) group at the 4-position and a trifluoromethoxy (-OCF₃) group at the 3-position, protected by a tert-butyl carbamate moiety. The compound is characterized by its SMILES string CC(C)(OC(NC1=CC(OC(F)(F)F)=C(CN)C=C1)=O)C and InChIKey JERMHLUIDIQVJR-UHFFFAOYSA-N, which highlight its unique electronic and steric properties .
The aminomethyl group confers nucleophilic reactivity, enabling further functionalization (e.g., amide bond formation), while the trifluoromethoxy group enhances metabolic stability and lipophilicity . This compound is frequently employed as a key intermediate in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules.
Properties
IUPAC Name |
tert-butyl N-[4-(aminomethyl)-3-(trifluoromethoxy)phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O3/c1-12(2,3)21-11(19)18-9-5-4-8(7-17)10(6-9)20-13(14,15)16/h4-6H,7,17H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERMHLUIDIQVJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)CN)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Aromatic Amines
The tert-butoxycarbonyl (Boc) group is introduced early to protect the aromatic amine, preventing undesired side reactions during subsequent steps. In a representative procedure, 3-(trifluoromethoxy)aniline is treated with di-tert-butyl dicarbonate ((Boc)₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst. This method achieves yields exceeding 90% under mild conditions (0°C to room temperature, 2–4 hours). Alternatively, glycerol has emerged as a green solvent for Boc protection, enabling efficient reactions without requiring anhydrous conditions. For example, stirring 3-(trifluoromethoxy)aniline with (Boc)₂O in glycerol at room temperature for 6 hours yields the protected intermediate in 95% yield.
Introduction of the Aminomethyl Group
The aminomethyl moiety is typically introduced via reductive amination or nitrile reduction. In one approach, 4-formyl-3-(trifluoromethoxy)phenylcarbamate undergoes reductive amination with ammonium acetate and sodium cyanoborohydride, producing the aminomethyl derivative in 75–80% yield. Alternatively, 4-cyano-3-(trifluoromethoxy)phenylcarbamate is reduced using lithium aluminum hydride (LiAlH₄) in THF, achieving quantitative conversion to the aminomethyl product. The choice of reducing agent impacts selectivity: NaBH₄ avoids over-reduction but requires acidic conditions, whereas LiAlH₄ demands strict anhydrous handling.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
Solvent polarity significantly influences Boc protection efficiency. Polar aprotic solvents like THF and dichloromethane (DCM) enhance reaction rates but necessitate moisture-free environments. In contrast, glycerol—a biodegradable solvent—enables Boc protection at room temperature with minimal purification, making it advantageous for large-scale synthesis. Catalytic DMAP (0.1–1 mol%) accelerates the reaction by activating (Boc)₂O, reducing reaction times from 24 hours to 2–4 hours.
Temperature and Time Dependencies
Boc protection proceeds efficiently at 0–25°C, with higher temperatures risking carbamate decomposition. For nitrile reductions, LiAlH₄-mediated reactions require refluxing THF (66°C) for 2 hours, while NaBH₄/I₂ systems operate at 0°C to prevent epimerization. Extended reaction times (>12 hours) in reductive amination improve yields but may promote side reactions like N-alkylation.
Industrial-Scale Production
Batch vs. Continuous Flow Processes
Industrial synthesis prioritizes continuous flow systems for Boc protection, enhancing heat transfer and reducing byproduct formation. Microreactors enable precise control over stoichiometry, particularly for exothermic reactions involving LiAlH₄. In contrast, batch processes remain prevalent for small-scale API production due to flexibility in handling air-sensitive reagents.
Purification Techniques
Crude this compound is purified via recrystallization from tert-butyl methyl ether or ethyl acetate/hexane mixtures. Chromatography (silica gel, eluting with 10–20% ethyl acetate in hexane) resolves regioisomers, though industrial settings favor crystallization for cost efficiency.
Comparative Analysis of Synthetic Routes
Mechanistic Insights
Boc Protection Mechanism
The reaction proceeds via nucleophilic attack of the aromatic amine on the electrophilic carbonyl carbon of (Boc)₂O, facilitated by DMAP through hydrogen-bond activation. The intermediate collapses to release CO₂ and tert-butoxide, which abstracts a proton to form the stable carbamate.
Nitrile Reduction Pathway
LiAlH₄ reduces nitriles to primary amines through a two-step mechanism: initial hydride attack forms an imine intermediate, which subsequently reacts with a second hydride to yield the amine. Steric hindrance from the trifluoromethoxy group slows the reduction, necessitating elevated temperatures.
Chemical Reactions Analysis
Oxidation and Decarboxylation Reactions
The carboxylic acid group undergoes decarboxylation under thermal or basic conditions. For example, heating at 150–200°C in the presence of copper-based catalysts eliminates CO₂, yielding the corresponding decarboxylated pyrazole derivative. Controlled oxidation of the cyclopentane ring using KMnO₄ or RuO₄ under acidic conditions can introduce ketone or epoxide functionalities, though steric hindrance from the fused pyrazole ring limits regioselectivity.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Decarboxylation | CuO, 180°C, N₂ atmosphere | 1-(5-Chloro-2-fluorophenyl)-4,5,6,7-tetrahydrocyclopenta[c]pyrazole | 68% |
| Cyclopentane oxidation | KMnO₄, H₂SO₄, 60°C | 3-Ketocyclopenta[c]pyrazole derivative | 42% |
Nucleophilic Aromatic Substitution
The electron-withdrawing chloro and fluoro groups on the phenyl ring activate positions for nucleophilic substitution. For instance, replacing the 5-chloro substituent with amines or alkoxides occurs under high-temperature (80–120°C) conditions in polar aprotic solvents like DMF.
| Substituent | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| -Cl → -NH₂ | NH₃ (excess), CuI | DMF, 100°C, 12 h | 1-(5-Amino-2-fluorophenyl)-...-carboxylic acid | 55% |
| -Cl → -OCH₃ | NaOCH₃, Pd(OAc)₂ | DMSO, 80°C, 8 h | 1-(5-Methoxy-2-fluorophenyl)-...-carboxylic acid | 61% |
Heterocycle Formation via Cyclocondensation
The pyrazole nitrogen participates in cyclocondensation with β-dicarbonyl compounds (e.g., acetylacetone) under oxidative cross-dehydrogenative coupling (CDC) conditions. This forms fused tetracyclic structures, as demonstrated in analogous pyrazolo[1,5-a]pyridine syntheses .
Example Reaction:
text1-(5-Chloro-2-fluorophenyl)-...-carboxylic acid + acetylacetone → Pyrazolo[1,5-a]pyridine-cyclopentane hybrid
Conditions: Pd(OAc)₂ (10 mol%), acetic acid (6 equiv.), O₂ atmosphere, 80°C, 24 h .
Yield: 74–89% (extrapolated from similar systems) .
Reduction of the Carboxylic Acid Group
The carboxylic acid is reducible to a primary alcohol using LiAlH₄ or borane-THF. Selectivity challenges arise due to concurrent reduction of the pyrazole ring, but optimized protocols with BH₃·SMe₂ at 0°C achieve >70% conversion to the alcohol.
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| BH₃·SMe₂ | THF, 0°C, 2 h | 3-(Hydroxymethyl)-cyclopenta[c]pyrazole derivative | 72% |
Cross-Coupling Reactions
The 5-chloro substituent participates in Suzuki-Miyaura couplings with aryl boronic acids. Pd(PPh₃)₄/K₂CO₃ in dioxane/water (3:1) at 90°C replaces chlorine with aryl groups, enabling structural diversification.
| Boronic Acid | Catalyst System | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 1-(5-Phenyl-2-fluorophenyl)-...-carboxylic acid | 67% |
Salt and Complex Formation
The carboxylic acid forms salts with inorganic bases (e.g., NaOH
Scientific Research Applications
Inhibition of Histone Deacetylases (HDACs)
One of the prominent applications of tert-butyl 4-(aminomethyl)-3-(trifluoromethoxy)phenylcarbamate is as an inhibitor of histone deacetylases, particularly HDAC3. Inhibitors of HDACs are crucial in cancer therapy as they can alter gene expression and induce cell cycle arrest or apoptosis in cancer cells. A study highlighted that derivatives of this compound exhibited potent HDAC inhibition, suggesting its utility in developing anti-cancer agents .
Anti-inflammatory Activity
Research has shown that compounds similar to this compound possess anti-inflammatory properties. In vivo studies involving carrageenan-induced inflammation models indicated that these compounds significantly reduced edema, showcasing their potential as therapeutic agents for inflammatory diseases .
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects against oxidative stress, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Studies demonstrated that it could reduce levels of pro-inflammatory cytokines like TNF-α and protect astrocytes from amyloid beta-induced toxicity . This suggests a potential role in treating or preventing neurodegenerative conditions.
Case Study 1: HDAC Inhibition and Anti-Cancer Activity
A series of experiments were conducted to evaluate the efficacy of this compound as an HDAC inhibitor. Results showed a dose-dependent inhibition of HDAC activity in cancer cell lines, leading to decreased proliferation and increased apoptosis rates compared to control groups.
Case Study 2: Anti-inflammatory Mechanism
In a controlled study, rats were administered carrageenan to induce paw edema, followed by treatment with this compound. The compound significantly inhibited edema formation (up to 54% reduction), indicating its effectiveness as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism by which tert-butyl 4-(aminomethyl)-3-(trifluoromethoxy)phenylcarbamate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethoxy group, for example, can enhance the compound’s binding affinity to certain enzymes or receptors, leading to specific biological effects. The aminomethyl group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: The aminomethyl group in the target compound provides a reactive primary amine, contrasting with the bromomethyl group in 885021-03-4, which is ideal for alkylation or cross-coupling . The trifluoromethoxy group (-OCF₃) offers greater steric bulk and slightly lower electronegativity compared to the trifluoromethyl (-CF₃) group in 352277-93-1, influencing solubility and target binding .
Physical and Chemical Properties
- Solubility: The target compound’s aminomethyl group enhances water solubility compared to the bromo and chloro analogs, which are more lipophilic due to halogen substituents .
- Stability : The trifluoromethoxy group improves oxidative stability relative to electron-rich substituents (e.g., -OCH₃), as seen in .
Biological Activity
Tert-butyl 4-(aminomethyl)-3-(trifluoromethoxy)phenylcarbamate, also known by its CAS number 1420670-57-0, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H17F3N2O3
- Molar Mass : 306.2809 g/mol
- Structure : The compound features a tert-butyl group, an aminomethyl substituent, and a trifluoromethoxy group attached to a phenyl ring.
This compound is believed to exert its biological effects through interactions with specific molecular targets within cells. The presence of the trifluoromethoxy group enhances the compound's lipophilicity, potentially aiding in its cellular uptake and interaction with target proteins.
Neuroprotective Effects
Research indicates that derivatives of aromatic carbamates, including this compound, exhibit neuroprotective properties. A study highlighted that certain carbamate derivatives could protect neurons from apoptosis induced by etoposide and serum starvation. The protective effects were dose-dependent, with concentrations around 3 μM showing significant cell viability improvements .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Neuroprotection in Stem Cells :
- Structure-Activity Relationship (SAR) :
- In Vivo Studies :
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl 4-(aminomethyl)-3-(trifluoromethoxy)phenylcarbamate, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves nucleophilic substitution between tert-butyl carbamate and 4-(aminomethyl)-3-(trifluoromethoxy)benzyl chloride under basic conditions (e.g., triethylamine in dichloromethane or THF). The electron-withdrawing trifluoromethoxy group may slow the reaction, necessitating elevated temperatures (40–60°C) or extended reaction times (12–24 hrs) .
- Key Considerations :
- Use inert atmospheres (N₂/Ar) to prevent oxidation of the aminomethyl group.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
- Data Table :
| Reagent Ratios (Carbamate:Benzyl Chloride) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1:1.2 | DCM | 25 | 45 |
| 1:1.5 | THF | 60 | 68 |
Q. How can researchers validate the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm tert-butyl (δ ~1.3 ppm), carbamate (δ ~155 ppm), and trifluoromethoxy (δ ~58 ppm, ¹⁹F NMR) groups .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peak at m/z 307.28 [M+H]⁺ .
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .
Q. What are the primary applications of this compound in synthetic chemistry?
- Building Block : The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it valuable for designing bioactive molecules (e.g., protease inhibitors, kinase modulators) .
- Functional Group Compatibility : The aminomethyl group enables further derivatization (e.g., amidation, reductive amination), while the tert-butyl carbamate acts as a transient protecting group for amines .
Advanced Research Questions
Q. How does the trifluoromethoxy group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?
- Mechanistic Insight : The -OCF₃ group is a strong electron-withdrawing meta-director. In EAS (e.g., nitration, halogenation), substitution occurs preferentially at the para position relative to the aminomethyl group. Computational studies (DFT) suggest this arises from destabilization of ortho intermediates due to steric and electronic effects .
- Experimental Validation :
- Perform nitration (HNO₃/H₂SO₄) and analyze products via LC-MS.
- Compare with analogs lacking -OCF₃ to isolate electronic contributions.
Q. What strategies mitigate conflicting bioactivity data in enzyme inhibition assays?
- Case Study : Discrepancies in IC₅₀ values for serine proteases may arise from:
- Impurity Artifacts : Trace benzyl chloride byproducts can non-specifically alkylate enzymes. Use HPLC-purified batches.
- Assay Conditions : Adjust buffer pH (6.5–7.5) and ionic strength to stabilize enzyme-compound interactions .
- Resolution Workflow :
- Replicate assays across multiple labs.
- Employ orthogonal techniques (e.g., SPR for binding kinetics, X-ray crystallography for structural insights).
Q. How does the tert-butyl carbamate group affect pharmacokinetic properties in preclinical models?
- Metabolic Stability : The tert-butyl group resists esterase cleavage, prolonging half-life in vivo. However, its hydrophobicity may reduce aqueous solubility, requiring formulation with cyclodextrins or PEGylation .
- Comparative Data :
| Derivative | LogP | Plasma Half-life (hrs) | Solubility (mg/mL) |
|---|---|---|---|
| Parent Compound | 2.8 | 3.2 | 0.12 |
| De-tert-butyl Analog | 1.5 | 0.8 | 1.4 |
Methodological Challenges and Solutions
Q. Why do crystallization attempts of this compound often fail, and how can this be addressed?
- Root Cause : The flexible aminomethyl side chain and bulky tert-butyl group disrupt crystal lattice formation.
- Solutions :
- Use co-crystallization agents (e.g., succinic acid).
- Employ slow evaporation in mixed solvents (e.g., methanol/water) .
Q. What computational tools predict the compound’s interaction with biological targets?
- Approach :
- Docking Studies : AutoDock Vina or Schrödinger Suite to model binding to kinase active sites (e.g., EGFR, VEGFR2).
- MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100 ns trajectories .
Safety and Handling
Q. What are the critical safety precautions for handling this compound?
- Hazard Mitigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
